3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
Description
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a tosyl group attached to a dihydropyrazole ring. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-9-12-19(13-10-17)33(28,29)27-22(20-7-5-6-8-23(20)30-2)16-21(26-27)18-11-14-24(31-3)25(15-18)32-4/h5-15,22H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXWFSYRDBELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the tosyl group: The tosyl group can be introduced by reacting the intermediate compound with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
- 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- 3-(3,4-dimethoxyphenyl)-5-(2,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted phenyl compounds. The tosyl group serves as a leaving group that enhances the electrophilic character of the pyrazole ring, facilitating further reactions.
General Synthesis Procedure:
-
Reactants :
- 3,4-dimethoxyphenyl hydrazine
- 2-methoxyphenyl ketone
- Tosyl chloride
-
Reaction Conditions :
- Solvent: DMSO or other polar aprotic solvents
- Temperature: Microwave-assisted synthesis at 100 °C for optimal yield
-
Characterization :
- NMR and mass spectrometry are employed for structural confirmation.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A derivative with a similar structure was tested against MCF-7 breast cancer cells, yielding an IC₅₀ value of 0.08 μM, indicating potent antiproliferative activity .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| C5 | 0.07 | EGFR |
| C5 | 0.08 | MCF-7 |
The mechanism by which these compounds exert their anticancer effects often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies suggest that these compounds bind effectively to the active site of EGFR, disrupting its function and leading to reduced cell proliferation .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features:
- Substituents on the Phenyl Rings : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to target proteins.
- Tosyl Group : This group not only aids in synthesis but also influences the electronic properties of the molecule, impacting its biological activity.
Summary of Findings
Numerous studies highlight the potential of pyrazole derivatives as anticancer agents:
- Antitumor Activity : Significant inhibition observed in various cancer cell lines.
- EGFR Inhibition : Comparable efficacy to established drugs like erlotinib.
- Diverse Applications : Potential for further development as therapeutic agents in oncology.
Q & A
Basic: What are the common synthetic routes for preparing this pyrazole derivative, and what reaction conditions are critical for high yield?
Answer:
The synthesis typically involves a multi-step approach:
Claisen-Schmidt Condensation: A ketone (e.g., 3,4-dimethoxyacetophenone) reacts with an aldehyde (e.g., 2-methoxybenzaldehyde) under basic conditions to form a chalcone intermediate.
Cyclization with Hydrazine: The chalcone undergoes cyclization using hydrazine hydrate in refluxing ethanol or acetic acid to form the pyrazoline core .
Tosylation: The pyrazoline nitrogen is functionalized with tosyl chloride in the presence of a base (e.g., triethylamine) to introduce the tosyl group .
Critical Conditions:
- Solvent Choice: Ethanol or glacial acetic acid for cyclization (ensures solubility and reaction efficiency) .
- Temperature: Reflux (~80–100°C) for 6–8 hours to complete cyclization .
- Purification: Recrystallization from DMF-EtOH (1:1) mixtures improves purity .
Advanced: How can computational methods like DFT predict electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Molecular Geometry: Optimized bond lengths and angles compared to X-ray crystallography data (e.g., C–N bond lengths: ~1.35–1.40 Å) .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge-transfer capabilities and reactivity .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., electron-rich methoxy groups vs. electron-deficient pyrazole ring) .
Methodology:
- Use software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets.
- Validate computational models against experimental spectroscopic data (e.g., NMR, IR) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
NMR Spectroscopy:
- ¹H NMR: Methoxy protons appear as singlets (~δ 3.8–4.0 ppm). Pyrazole protons show splitting due to diastereotopicity (δ 3.2–5.5 ppm) .
- ¹³C NMR: Tosyl group carbons resonate at δ 125–145 ppm (aromatic) and δ 21 ppm (methyl) .
IR Spectroscopy: Stretching vibrations for C=O (tosyl, ~1680 cm⁻¹) and N–H (~3200 cm⁻¹) confirm functional groups .
X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., dihedral angles between aromatic rings: 15–25°) .
Advanced: How can researchers resolve contradictions in reported biological activities of similar pyrazole derivatives?
Answer:
Strategies:
- Dose-Response Studies: Test compounds across a concentration range (e.g., 1–100 µM) to identify activity thresholds .
- Structural Analog Comparison: Replace substituents (e.g., methoxy → chloro) to isolate activity contributors .
- Assay Validation: Use orthogonal assays (e.g., antimicrobial disk diffusion + MIC measurements) to confirm results .
Example: If one study reports antifungal activity while another does not, differences in fungal strains or compound purity (e.g., recrystallization vs. crude product) must be evaluated .
Advanced: How do substituent variations impact crystal packing and intermolecular interactions?
Answer:
Key Findings from X-ray Studies:
Methodology:
- Compare crystal structures of analogs using Mercury software.
- Analyze Hirshfeld surfaces to quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals) .
Basic: What purification methods are recommended for isolating this compound from by-products?
Answer:
- Recrystallization: Use DMF-EtOH (1:1) or ethyl acetate/hexane mixtures to remove unreacted starting materials .
- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) for complex mixtures .
- TLC Monitoring: Use mobile phases like chloroform:methanol (9:1) to track reaction progress .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?
Answer:
Approach:
Substituent Modification:
- Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., -Cl) to assess antimicrobial potency .
- Vary tosyl group with benzoyl or acetyl to study steric effects .
Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Validation: Compare experimental IC₅₀ values with computational binding scores .
Table 1: Key Structural Parameters from X-ray Studies
| Parameter | Value (Å/°) | Compound Analogue | Reference |
|---|---|---|---|
| C–N Bond Length | 1.38 Å | Similar pyrazole-tosyl | |
| Dihedral Angle (Ar–Ar) | 22.5° | 3,4-Dimethoxyphenyl group | |
| H-bond Distance (C–H···O) | 2.85 Å | Methoxy interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
